molecular formula C11H16O4 B14274032 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester CAS No. 126571-17-3

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester

Cat. No.: B14274032
CAS No.: 126571-17-3
M. Wt: 212.24 g/mol
InChI Key: GRAUQVMFYONZDV-UHFFFAOYSA-N
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Description

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester is an organic compound with a complex structure It is a derivative of cyclopentene, featuring two carboxylic acid ester groups and two methyl groups attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester typically involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . This method allows for the formation of the cyclopentene ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further reactions. The cyclopentene ring provides a rigid framework that influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, dimethyl ester is unique due to its specific substitution pattern on the cyclopentene ring. The presence of two methyl groups and two ester groups provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

126571-17-3

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate

InChI

InChI=1S/C11H16O4/c1-7-5-11(6-8(7)2,9(12)14-3)10(13)15-4/h5-6H2,1-4H3

InChI Key

GRAUQVMFYONZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C1)(C(=O)OC)C(=O)OC)C

Origin of Product

United States

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